molecular formula C18H11ClN2S2 B2392937 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-49-7

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B2392937
CAS No.: 337920-49-7
M. Wt: 354.87
InChI Key: DRIALOWUFYXVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a synthetic organic compound featuring a benzothiazole core linked to a chlorophenyl-sulfanyl substituted pyridine ring. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and applications . Benzothiazole derivatives have been extensively investigated and display a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antitumor, and neuropharmacological activities . This specific derivative, with its unique substitution pattern, is offered as a high-purity chemical intermediate for research and development purposes. Researchers can utilize this compound in the synthesis of novel molecules or in biological screening programs to explore its potential mechanisms of action and applications. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIALOWUFYXVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzimidazole Derivatives

The compound 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () replaces the benzothiazole core with a benzimidazole system. Key differences include:

  • Electronic Properties : Benzimidazole has two adjacent nitrogen atoms, increasing electron density compared to benzothiazole’s sulfur atom.
  • Solubility: The methoxyphenoxy substituent enhances hydrophilicity relative to the 4-chlorophenyl group in the target compound .

Pyrazoline-Benzothiazole Hybrids

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () introduces a pyrazoline ring fused to benzothiazole. Notable contrasts:

  • Substituent Effects : The 4-methoxyphenyl group (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) alters electronic interactions in biological systems. Pharmacological studies of pyrazoline analogs highlight antitumor and antidepressant activities, suggesting possible applications for the target compound if similar substituent-activity relationships apply .

Compounds with Varied Sulfur-Containing Substituents

Triazole-Linked Derivatives

The compound 2-({3-[3,5-bis(4-chlorophenoxymethyl)-1H-1,2,4-triazol-1-yl]propyl}sulfanyl)-1,3-benzothiazole () shares the benzothiazole core but replaces the pyridine ring with a triazole-propylsulfanyl chain. Key distinctions:

  • Chlorophenoxymethyl Groups: These substituents enhance lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility .

Pyrazole-Based Analogues

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () replaces benzothiazole with a pyrazole ring. Differences include:

  • Electron-Withdrawing Groups : The trifluoromethyl group intensifies electron deficiency, altering reactivity in nucleophilic environments.

Pharmacologically Active Analogues

The compound (–)-4-[4-[4-[4-[[(2S,4R)-2-(4-Chlorophenyl)-2-[[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1R)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (), though structurally more complex, shares the 4-chlorophenylsulfanyl motif. It is used in obesity management in dogs, indicating that sulfur-linked chlorophenyl groups may play a role in modulating metabolic pathways.

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole (commonly referred to as compound A ) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of compound A can be broken down as follows:

  • Core Structure : Benzothiazole moiety
  • Substituents :
    • A pyridine ring with a sulfanyl group attached to a chlorophenyl group.

Biological Activity Overview

Compound A has been investigated for various biological activities, primarily its antitumor , antimicrobial , and anti-inflammatory properties. The following sections detail these activities based on recent research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound A against several cancer cell lines.

In Vitro Studies

  • Cytotoxicity :
    • Compound A exhibited significant cytotoxic effects on human cancer cell lines, including cervical cancer (SISO) and bladder carcinoma (RT-112). The IC50 values ranged from 2.38 to 8.13 µM , indicating a promising antitumor activity compared to standard treatments like cisplatin, which has an IC50 of approximately 0.24–1.22 µM .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment. For instance, at doubled IC50 concentrations, early apoptotic cells increased significantly, suggesting that compound A triggers programmed cell death in a dose-dependent manner .

Case Study

A recent study evaluated the structure-activity relationship of various derivatives of benzothiazole compounds similar to compound A. It was found that the presence of electron-withdrawing groups at specific positions on the aromatic rings enhanced cytotoxicity .

CompoundIC50 (µM)Cell Line
Compound A2.38 – 8.13SISO, RT-112
Cisplatin0.24 – 1.22SISO, RT-112

Antimicrobial Activity

In addition to its antitumor properties, compound A has shown promising antimicrobial activity against various bacterial strains.

In Vitro Antibacterial Testing

Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Preliminary studies suggest that compound A may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. However, further research is required to elucidate this activity fully.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the core structure significantly influence biological activity:

  • Electron-Withdrawing Groups : Enhancements in cytotoxicity were observed with the introduction of halogen substituents on the phenyl ring.
  • Alkyl Substituents : The presence of bulky lipophilic groups was associated with increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-chlorophenyl mercaptan and pyridine derivatives under reflux conditions. Dehydrating agents like phosphorus oxychloride (POCl₃) are critical for facilitating ring closure. Reaction optimization should prioritize temperature control (80–120°C) and inert atmospheres to minimize side reactions .
  • Key Parameters :

ParameterOptimal Range
Temperature80–120°C
SolventDry dichloromethane or toluene
CatalystPOCl₃ or thionyl chloride

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.053) . Complementary techniques include:

  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfur/chlorine substituent effects.
  • FT-IR : Identify thiazole C–N stretches (~1520 cm⁻¹) and sulfanyl S–C vibrations (~680 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural analogs. Resolve via:

Purity Validation : Use HPLC (≥95% purity) and mass spectrometry (e.g., M.Wt = 288.6 g/mol) .

Comparative Assays : Test against structurally similar compounds (e.g., 2-(4-methylphenyl)-1,3-benzothiazole) to isolate functional group contributions .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., microbial growth inhibition assays) .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes/receptors. Key steps:

Target Selection : Prioritize kinases or GPCRs based on benzothiazole pharmacophores .

Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers.

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ data .

Q. How do reaction conditions influence regioselectivity in sulfanyl group substitutions?

  • Methodological Answer : Regioselectivity is solvent- and catalyst-dependent. For example:

  • Polar Aprotic Solvents (DMF, DMSO): Favor substitution at the pyridine nitrogen.
  • Lewis Acids (ZnCl₂): Direct sulfanyl groups to the benzothiazole moiety.
  • Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial efficacy?

  • Root Causes : Variations in bacterial strains, compound solubility (e.g., DMSO vs. aqueous buffers), or assay endpoints (MIC vs. zone of inhibition).
  • Resolution :

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution.
  • Solubility Testing : Pre-screen in PBS or growth media (e.g., ≤0.1% DMSO) .
  • Structural Confirmation : Cross-validate with SC-XRD to rule out isomer interference .

Comparative Structural Analysis

Q. What distinguishes this compound from analogs in terms of bioactivity?

  • Key Insights :

CompoundStructural FeaturesBioactivity
Target CompoundBenzothiazole + 4-chlorophenylsulfanylBroad-spectrum antimicrobial
2-(4-Methylphenyl)-1,3-benzothiazoleLacks sulfanyl groupReduced potency against Gram-negative strains
Triazolopyridazine analogsAdditional nitrogen heterocyclesEnhanced kinase inhibition

Experimental Design Considerations

Q. What controls are essential for stability studies under varying pH conditions?

  • Methodological Answer :

Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.

Degradation Markers : Monitor via LC-MS for sulfoxide/sulfone formation (oxidation) or hydrolytic cleavage (thiazole ring opening) .

Temperature : Accelerated stability testing at 40°C/75% RH to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.